molecular formula C8H13ClN4O B2371229 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 942877-64-7

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B2371229
CAS No.: 942877-64-7
M. Wt: 216.67
InChI Key: ZIASIAMHYKFNQH-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is an organic compound with the molecular formula C8H13ClN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O/c1-5-8(9)6(2)13(12-5)4-3-7(14)11-10/h3-4,10H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIASIAMHYKFNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reaction vessels and more efficient mixing and heating systems. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide (CAS No. 956786-61-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its antimicrobial, antifungal, and antitubercular activities.

  • Molecular Formula : C₈H₁₄ClN₃
  • Molecular Weight : 187.67 g/mol
  • Purity : Typically above 95% in research contexts
  • Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C to maintain stability .

Antimicrobial Properties

Research indicates that compounds with the pyrazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specific studies have reported:

  • Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • In vitro studies have shown that pyrazole derivatives can inhibit the growth of several fungal strains, including Candida species and pathogenic molds. The effectiveness of these compounds often correlates with structural modifications around the pyrazole ring, enhancing their bioactivity against fungal pathogens .

Antitubercular Activity

Recent investigations suggest that pyrazole-based compounds may serve as potential antitubercular agents. The compound's structural features allow it to interact with Mycobacterium tuberculosis effectively:

  • In vitro testing has highlighted that certain pyrazole derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv, indicating a potential therapeutic application in treating tuberculosis .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The findings indicated:

CompoundTarget OrganismMIC (μg/mL)
Compound AS. aureus31.2
Compound BE. faecalis62.5
Compound CC. albicans15.6

These results underscore the potential of pyrazole derivatives in combating resistant bacterial strains and fungal infections .

Study 2: Structure-Activity Relationship

Another research effort focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at the 4-position significantly enhance biological activity against both bacteria and fungi:

ModificationActivity Improvement
Chlorine SubstitutionIncreased potency against S. aureus
Methyl GroupsEnhanced antifungal activity

This study emphasizes the importance of chemical structure in determining biological efficacy and suggests pathways for further optimization of pyrazole derivatives for therapeutic use .

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